6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a bromine atom at the 6-position . The exact structure can be represented by the InChI code: 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that pyrrolopyridine derivatives can undergo various chemical reactions depending on the functional groups present and the reaction conditions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere .Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, involves inhibition of the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Safety and Hazards
The safety data sheet for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol indicates that it is considered hazardous . It has the signal word “Danger” and is associated with hazard statements H302, H317, H318, and H411 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, is ongoing . These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Future research will likely focus on further optimization of these compounds to enhance their therapeutic efficacy .
Properties
IUPAC Name |
6-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-5(11)4-1-2-9-7(4)10-6/h1-3H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEDESLDWPIUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C=C(N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.